
3-chloro-5-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a pyrrole ring, with chlorine and fluorine substituents at the 3 and 5 positions, respectively. This unique arrangement imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 5-fluoroindole.
Halogenation: The introduction of the chlorine and fluorine atoms is achieved through halogenation reactions. For instance, 3-chloroaniline can be fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Cyclization: The halogenated intermediates undergo cyclization to form the indole ring. This step often involves the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole oxides or reduction to yield indoline derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and amines are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated indoles.
Nucleophilic Substitution: Products include substituted indoles with various functional groups.
Oxidation and Reduction: Products include indole oxides and indoline derivatives.
Scientific Research Applications
3-chloro-5-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen substituents enhance its binding affinity and selectivity towards these targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1H-indole: Lacks the fluorine substituent, resulting in different chemical and biological properties.
5-fluoro-1H-indole: Lacks the chlorine substituent, leading to variations in reactivity and applications.
3-bromo-5-fluoro-1H-indole: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
Uniqueness
3-chloro-5-fluoro-1H-indole is unique due to the presence of both chlorine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and selectivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H5ClFN |
|---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
3-chloro-5-fluoro-1H-indole |
InChI |
InChI=1S/C8H5ClFN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H |
InChI Key |
NUUOVUTXURLDIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)
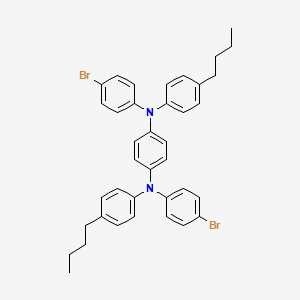
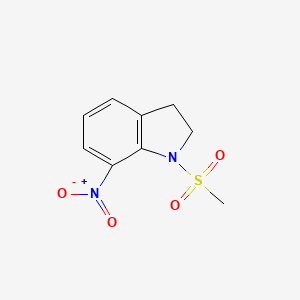
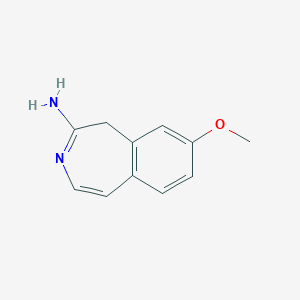
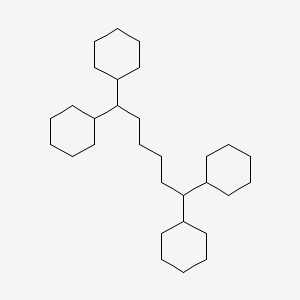

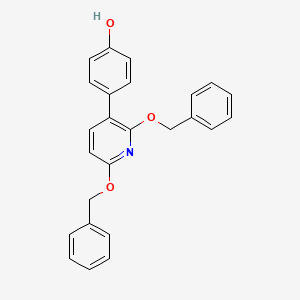
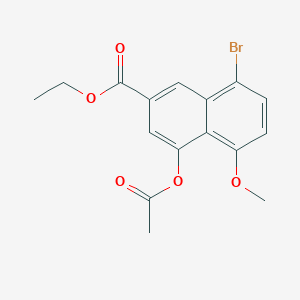
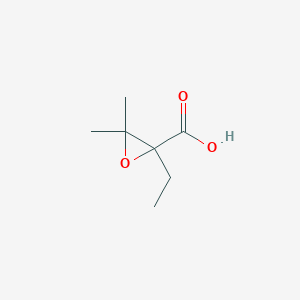

![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)

